molecular formula C16H22ClFN2O3S B2395485 (1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 1448137-61-8

(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Cat. No.: B2395485
CAS No.: 1448137-61-8
M. Wt: 376.87
InChI Key: INLGJHNNJCGWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a complex organic compound that features a combination of aromatic, sulfonyl, piperidine, and pyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 3-chloro-4-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Coupling with piperidine: The sulfonyl chloride intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative.

    Addition of pyrrolidine: The sulfonyl piperidine derivative is further reacted with pyrrolidine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of sulfonyl and piperidine groups with biological targets.

Mechanism of Action

The mechanism of action of (1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the piperidine and pyrrolidine groups can enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)ethanol
  • (1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)propanol

Uniqueness

(1-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and piperidine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O3S/c17-15-10-14(3-4-16(15)18)24(22,23)19-8-5-12(6-9-19)20-7-1-2-13(20)11-21/h3-4,10,12-13,21H,1-2,5-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLGJHNNJCGWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.